Methyl 2-methoxy-3-phenylpropanoate
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Overview
Description
Methyl 2-methoxy-3-phenylpropanoate is an organic compound with the molecular formula C11H14O3. It is a methyl ester derivative of 2-methoxy-3-phenylpropanoic acid. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methoxy-3-phenylpropanoate can be synthesized through several methods. One common approach involves the esterification of 2-methoxy-3-phenylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the reduction of 2-methoxy-3-phenylpropanal using sodium borohydride in methanol at low temperatures (around -40°C) to yield the desired ester .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
Oxidation: 2-methoxy-3-phenylpropanoic acid or 2-methoxy-3-phenylpropanal.
Reduction: 2-methoxy-3-phenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methoxy-3-phenylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of methyl 2-methoxy-3-phenylpropanoate involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2-methoxy-3-phenylpropanoate can be compared with other similar compounds such as:
Methyl 3-phenylpropanoate: Lacks the methoxy group, leading to different chemical properties and reactivity.
Ethyl 2-methoxy-3-phenylpropanoate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its physical and chemical properties.
Methyl 3-methoxy-2-phenylpropanoate: A positional isomer with different substitution patterns on the aromatic ring.
These comparisons highlight the unique features of this compound, such as its specific reactivity and applications in various fields.
Biological Activity
Methyl 2-methoxy-3-phenylpropanoate, a compound with significant biological interest, is known for its diverse pharmacological properties. This article explores its biological activity, including anti-inflammatory effects, potential as a therapeutic agent, and mechanisms of action, supported by research findings and case studies.
Chemical Structure and Properties
This compound is an ester derived from the phenylpropanoic acid family. Its structure can be represented as follows:
This compound exhibits lipophilic characteristics due to its aromatic ring and methoxy group, influencing its biological interactions.
Anti-inflammatory Activity
Recent studies have highlighted the compound's potential in inhibiting inflammatory cytokines. A notable study investigated the effects of this compound on lipopolysaccharide (LPS)-stimulated THP-1 cells and human peripheral blood mononuclear cells (PBMCs). The findings indicated that this compound significantly reduced levels of key pro-inflammatory cytokines such as IL-6, IL-1β, IL-8, and TNF-α with IC50 values ranging from 0.85 µM to 1.58 µM .
The anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB signaling pathway. This compound was found to inhibit the phosphorylation of NF-κB p65 in THP-1 cells, suggesting that it may interfere with upstream signaling events leading to cytokine production . This mechanism positions it as a promising candidate for therapeutic applications in inflammatory diseases.
Study on Cytokine Inhibition
In a controlled study involving LPS-stimulated THP-1 cells, this compound demonstrated a significant reduction in cytokine production compared to untreated controls. The study utilized various concentrations of the compound to establish dose-response relationships:
Cytokine | IC50 (µM) |
---|---|
IL-6 | 0.85 |
IL-1β | 0.87 |
IL-8 | 1.58 |
TNF-α | 1.22 |
These results underscore its potential utility in managing conditions characterized by excessive inflammation .
Synergistic Effects with Other Compounds
Research has also explored the synergistic effects of this compound with other compounds in modulating inflammatory responses. For instance, it was found that when combined with certain flavonoids, there was an enhanced inhibitory effect on cytokine production, indicating that this compound could be part of combination therapies for improved efficacy against inflammation .
Additional Biological Activities
Beyond its anti-inflammatory properties, this compound has been investigated for other biological activities:
- Antioxidant Properties : Some studies suggest that compounds within the phenylpropanoate family exhibit antioxidant effects, potentially contributing to cellular protection against oxidative stress.
- Antimicrobial Activity : Preliminary research indicates that this compound may possess antimicrobial properties, although further studies are needed to elucidate its efficacy against specific pathogens .
- Potential Anti-cancer Effects : Emerging evidence points towards its role in inhibiting cancer cell proliferation through modulation of apoptotic pathways .
Properties
CAS No. |
25692-18-6 |
---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 2-methoxy-3-phenylpropanoate |
InChI |
InChI=1S/C11H14O3/c1-13-10(11(12)14-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
InChI Key |
BZYFGHXXJXFMSE-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
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